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molecular formula C16H12F3NO3 B8430099 2-Methyl-5-{[3-(trifluoromethyl)benzoyl]amino}benzoic acid

2-Methyl-5-{[3-(trifluoromethyl)benzoyl]amino}benzoic acid

Cat. No. B8430099
M. Wt: 323.27 g/mol
InChI Key: WWNSVTWLUALDBQ-UHFFFAOYSA-N
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Patent
US08030487B2

Procedure details

To a stirring solution of 5-amino-2-methylbenzoic acid (600 mg, 4.0 mmol) in anhydrous THF (25 mL), 3-(trifluoromethyl)benzoyl chloride (910 mg, 4.3 mmol) was added slowly. The mixture was stirred at room temperature under argon for overnight. The solvent was removed under reduced pressure and re-crystallized from acetone to afford the title compound as a white solid (600 mg, 47%).
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
910 mg
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Yield
47%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[CH:4][C:5]([CH3:11])=[C:6]([CH:10]=1)[C:7]([OH:9])=[O:8].[F:12][C:13]([F:24])([F:23])[C:14]1[CH:15]=[C:16]([CH:20]=[CH:21][CH:22]=1)[C:17](Cl)=[O:18]>C1COCC1>[F:12][C:13]([F:23])([F:24])[C:14]1[CH:15]=[C:16]([CH:20]=[CH:21][CH:22]=1)[C:17]([NH:1][C:2]1[CH:3]=[CH:4][C:5]([CH3:11])=[C:6]([CH:10]=1)[C:7]([OH:9])=[O:8])=[O:18]

Inputs

Step One
Name
Quantity
600 mg
Type
reactant
Smiles
NC=1C=CC(=C(C(=O)O)C1)C
Name
Quantity
910 mg
Type
reactant
Smiles
FC(C=1C=C(C(=O)Cl)C=CC1)(F)F
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature under argon for overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
re-crystallized from acetone

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC(C=1C=C(C(=O)NC=2C=CC(=C(C(=O)O)C2)C)C=CC1)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 600 mg
YIELD: PERCENTYIELD 47%
YIELD: CALCULATEDPERCENTYIELD 46.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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